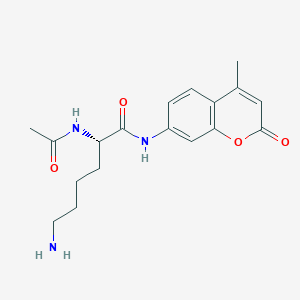

Ac-Lys-AMC

Übersicht

Beschreibung

Die Verbindung N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid Ac-Lys-AMC . Es ist ein fluoreszierendes Substrat, das hauptsächlich in der Untersuchung der Histon-Deacetylase (HDAC)-Aktivität verwendet wird. Diese Verbindung ist in der biochemischen Forschung von Bedeutung, da sie bei enzymatischer Reaktion ein fluoreszierendes Signal freisetzt, was sie zu einem wertvollen Werkzeug für die Überwachung der Enzymaktivität in verschiedenen Assays macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid umfasst mehrere Schritte:

Schutz von Lysin: Die Lysin-Aminogruppe wird mit einer t-Butoxycarbonyl (Boc)-Gruppe geschützt.

Acetylierung: Die ε-Aminogruppe von Lysin wird acetyliert.

Coumarinierung: Das geschützte Lysin wird dann mit 4-Methyl-7-coumarinyl gekoppelt, um das Endprodukt zu bilden.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Kupplungsreaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die präzise Kontrolle von Temperatur, pH-Wert und Reaktionszeit sowie der Einsatz hocheffizienter Reinigungstechniken wie der Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide involves several steps:

Protection of Lysine: The lysine amino group is protected using a t-butoxycarbonyl (Boc) group.

Acetylation: The ε-amino group of lysine is acetylated.

Coumarinylation: The protected lysine is then coupled with 4-methyl-7-coumarinyl to form the final product.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-efficiency purification techniques such as chromatography .

Analyse Chemischer Reaktionen

Reaktionstypen

N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid: unterliegt verschiedenen Reaktionstypen:

Deacetylierung: Katalysiert durch Histon-Deacetylasen, was zur Entfernung der Acetylgruppe führt.

Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden.

Häufige Reagenzien und Bedingungen

Deacetylierung: Umfasst typischerweise Histon-Deacetylasen in einer gepufferten Lösung bei physiologischem pH-Wert.

Hydrolyse: Kann mit starken Säuren oder Basen bei erhöhten Temperaturen durchgeführt werden.

Hauptprodukte

Deacetylierung: Erzeugt Lysin und ein fluoreszierendes Coumarinderivat.

Hydrolyse: Führt zur Bildung von Lysin, Essigsäure und 4-Methyl-7-coumarinyl.

Wissenschaftliche Forschungsanwendungen

N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid: ist in der wissenschaftlichen Forschung weit verbreitet, insbesondere in folgenden Bereichen:

Biochemie: Als Substrat in Assays zur Messung der Histon-Deacetylase-Aktivität verwendet.

Molekularbiologie: Hilft bei der Untersuchung der Regulation der Genexpression durch Histonmodifikation.

Medizin: Unterstützt die Entwicklung von Histon-Deacetylase-Inhibitoren für die Krebstherapie.

Industrie: Wird in Hochdurchsatz-Screening-Assays für die Wirkstoffforschung eingesetzt

Wirkmechanismus

Der Wirkmechanismus von N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid beinhaltet seine Interaktion mit Histon-Deacetylasen. Das Enzym katalysiert die Entfernung der Acetylgruppe vom Lysinrest, was zur Freisetzung eines fluoreszierenden Coumarinderivats führt. Diese Fluoreszenz kann gemessen werden, um die Enzymaktivität zu quantifizieren. Die molekularen Ziele umfassen Histonproteine und andere acetylierte Substrate .

Wirkmechanismus

The mechanism of action of N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl lysine amide involves its interaction with histone deacetylases. The enzyme catalyzes the removal of the acetyl group from the lysine residue, resulting in the release of a fluorescent coumarin derivative. This fluorescence can be measured to quantify enzyme activity. The molecular targets include histone proteins and other acetylated substrates .

Vergleich Mit ähnlichen Verbindungen

N-(4-Methyl-7-coumarinyl)-Nα-(t-butoxycarbonyl)-Nω-acetyl-Lysin-amid: ist aufgrund seiner spezifischen Verwendung als fluoreszierendes Substrat für Histon-Deacetylase-Assays einzigartig. Ähnliche Verbindungen umfassen:

Boc-Lys(Ac)-AMC: Ein weiteres fluoreszierendes Substrat, das für ähnliche Zwecke verwendet wird.

Ac-Gly-Ala-Lys(Ac)-AMC: Wird in Proteaseaktivitätsassays eingesetzt

Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren spezifischen Anwendungen und den Enzymen, die sie als Ziel haben.

Biologische Aktivität

Ac-Lys-AMC (N-acetyl-L-lysine 4-methylcoumarin-7-amide) is a fluorescent substrate primarily utilized in the study of histone deacetylases (HDACs). Its biological activity is significant in various fields, including cancer research and epigenetic regulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₈H₂₃N₃O₄

- Molecular Weight : 345.39 g/mol

- CAS Number : 156661-42-6

This compound acts as a substrate for HDACs, which are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. The fluorescent nature of this compound allows for real-time monitoring of HDAC activity in various biological contexts.

1. Cell Permeability and Substrate Specificity

Research indicates that this compound is cell-permeable, enabling it to be utilized in both in vitro and in vivo studies. In a study evaluating its use as a substrate for HDACs, it was demonstrated that this compound could effectively monitor HDAC inhibition in cultured cancer cells and peripheral blood cells from patients .

2. Comparison with Other Substrates

A comparative analysis of this compound with other substrates such as Boc-Lys-AMC and Fmoc-Lys-AMC shows varying levels of efficacy. For instance, while Boc-Lys-AMC served as a standard substrate, modifications to the α-amino protecting group significantly influenced substrate cleavage efficiency .

| Substrate | Cleavage Efficiency (%) | Cell Type |

|---|---|---|

| Boc-Lys-AMC | 100 | HCT116 (cancer) |

| Fmoc-Lys-AMC | 170 | HCT116 (cancer) |

| This compound | 0 | CCD841-CoN (normal) |

3. Inhibition Studies

This compound has been employed to evaluate the inhibitory effects of various HDAC inhibitors. For example, the study found that MGCD0103, an isotype-selective HDAC inhibitor, demonstrated time-dependent inhibition of HDAC activity when assessed using this compound as a substrate .

Case Study 1: Evaluation of HDAC Inhibitors

In a preclinical study involving human cancer cell lines, this compound was used to assess the potency of different HDAC inhibitors. The results indicated that MGCD0103 inhibited HDAC activity effectively without affecting the expression levels of HDAC genes . This suggests that the observed decrease in substrate deacetylation was primarily due to direct inhibition rather than downregulation of enzyme expression.

Case Study 2: Selectivity in Cancer Therapy

Another study highlighted the selective activation of this compound in malignant cells compared to normal cells. When tested across various cell lines, including HCT116 (colon cancer) and CCD841-CoN (normal colon), this compound showed significant processing by malignant cells but minimal activity in normal cells . This selectivity underscores its potential utility in targeted cancer therapies.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-11-9-17(23)25-16-10-13(6-7-14(11)16)21-18(24)15(20-12(2)22)5-3-4-8-19/h6-7,9-10,15H,3-5,8,19H2,1-2H3,(H,20,22)(H,21,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOQAQRQQNJREL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578547 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156661-42-6 | |

| Record name | N~2~-Acetyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.